Cas no 889127-05-3 (N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide)
N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, N-[1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl]-3-nitro-
- N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
- Z29249756
- 889127-05-3
- N-(1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide
- CHEMBL378693
- EN300-26867731
- BDBM50184715
- N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
- AKOS007985286
-
- Inchi: 1S/C20H23N5O3/c1-3-23(4-2)12-13-24-18-11-6-5-10-17(18)21-20(24)22-19(26)15-8-7-9-16(14-15)25(27)28/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,22,26)
- InChI Key: FYEFNNJKKZKDRB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)[N+](=O)[O-])NC1=NC2C=CC=CC=2N1CCN(CC)CC
Computed Properties
- Exact Mass: 381.18008961Da
- Monoisotopic Mass: 381.18008961Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 536
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 96Ų
N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26867731-0.05g |
N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide |
889127-05-3 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
| 1PlusChem | 1P0297F4-50mg |
N-{1-[2-(diethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide |
889127-05-3 | 90% | 50mg |
$3467.00 | 2024-04-20 |
N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide
Research Briefing on N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide (CAS: 889127-05-3)
This research briefing provides an in-depth analysis of the latest advancements related to the compound N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide (CAS: 889127-05-3), a molecule of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a therapeutic agent, focusing on its biochemical interactions, pharmacological properties, and possible applications in disease treatment.
The compound, characterized by its benzimidazole core and nitrobenzamide moiety, has been investigated for its role as a modulator of specific biological pathways. Research indicates that it exhibits promising activity in targeting enzymes involved in cellular signaling, making it a candidate for further drug development. Its unique chemical structure allows for selective binding to target proteins, which is critical for minimizing off-target effects.
Recent studies have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate the binding mechanisms of N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide. These investigations have revealed high-affinity interactions with key residues in the active sites of target enzymes, providing a structural basis for its inhibitory effects. Additionally, in vitro assays have demonstrated its efficacy in reducing enzymatic activity at nanomolar concentrations.
Pharmacokinetic studies have further explored the compound's bioavailability and metabolic stability. Preliminary data suggest that it undergoes moderate hepatic metabolism, with a half-life conducive to therapeutic dosing regimens. However, challenges such as solubility and tissue penetration remain areas for optimization in ongoing research efforts.
In conclusion, N-{1-2-(diethylamino)ethyl-1H-1,3-benzodiazol-2-yl}-3-nitrobenzamide represents a promising scaffold for the development of novel therapeutics. Future research directions may include structural modifications to enhance its pharmacological profile and in vivo studies to validate its therapeutic potential in disease models. This briefing underscores the importance of continued investigation into this compound and its derivatives.
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